molecular formula C16H35NO6S B008307 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium CAS No. 108797-85-9

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium

Cat. No. B008307
M. Wt: 369.5 g/mol
InChI Key: FAWBMRXIDCEGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium, also known as DEHPA, is a quaternary ammonium compound that has been widely used in scientific research. This compound is a cationic surfactant that has unique properties that make it useful in various applications.

Mechanism Of Action

The mechanism of action of 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium is not fully understood, but it is believed to be related to its cationic nature. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium can interact with negatively charged molecules, such as DNA and cell membranes, through electrostatic interactions. This interaction can cause the membrane to become more permeable, allowing the extraction of DNA or the purification of proteins.

Biochemical And Physiological Effects

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium has been shown to have minimal toxicity in vitro, but its effects on living organisms are not well understood. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium can interact with cell membranes and proteins, potentially altering their function. However, the concentration of 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium required to cause significant effects on cells or organisms is not known.

Advantages And Limitations For Lab Experiments

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium has several advantages for lab experiments, including its ability to facilitate the extraction of DNA and the purification of proteins. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium is also relatively inexpensive and easy to use. However, 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium can interact with other molecules in biological samples, potentially interfering with downstream analyses. Additionally, the concentration of 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium required for specific applications can vary, and optimization may be required for each experiment.

Future Directions

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium has several potential future directions in scientific research. One potential application is in the development of new drug delivery systems. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium can interact with cell membranes, potentially allowing for the targeted delivery of drugs to specific cells or tissues. Additionally, 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium could be used to improve the efficiency of existing DNA extraction and protein purification protocols. Further research is needed to fully understand the mechanisms of action and potential applications of 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium in scientific research.

Synthesis Methods

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium can be synthesized by reacting 2-ethylhexanol with chloroacetic acid to form 2-ethylhexyl chloroacetate. This intermediate is then reacted with N,N-dimethylethanolamine and 3-chloro-2-hydroxypropyl sulfonate to form 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium. The synthesis of 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium has been used in various scientific research applications, including protein purification, DNA extraction, and cell separation. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium is a surfactant that can interact with the lipid bilayer of cell membranes, causing them to become more permeable. This property has been used to facilitate the extraction of DNA from cells and the purification of proteins from biological samples. 3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium has also been used to separate cells based on their surface charge, allowing researchers to isolate specific cell populations for further study.

properties

CAS RN

108797-85-9

Product Name

3-((2-Ethylhexyl)oxy)-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-1-propanaminium

Molecular Formula

C16H35NO6S

Molecular Weight

369.5 g/mol

IUPAC Name

3-[[3-(2-ethylhexoxy)-2-hydroxypropyl]-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C16H35NO6S/c1-5-7-8-14(6-2)11-23-12-15(18)9-17(3,4)10-16(19)13-24(20,21)22/h14-16,18-19H,5-13H2,1-4H3

InChI Key

FAWBMRXIDCEGBG-UHFFFAOYSA-N

SMILES

CCCCC(CC)COCC(C[N+](C)(C)CC(CS(=O)(=O)[O-])O)O

Canonical SMILES

CCCCC(CC)COCC(C[N+](C)(C)CC(CS(=O)(=O)[O-])O)O

Other CAS RN

108797-85-9

physical_description

Liquid

Origin of Product

United States

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